molecular formula C21H42N6 B14005872 N4,N4-dibutyl-N2,N2-diethyl-N6,N6-dipropyl-1,3,5-triazine-2,4,6-triamine CAS No. 38551-14-3

N4,N4-dibutyl-N2,N2-diethyl-N6,N6-dipropyl-1,3,5-triazine-2,4,6-triamine

Cat. No.: B14005872
CAS No.: 38551-14-3
M. Wt: 378.6 g/mol
InChI Key: ZXKIUVJDTDADIZ-UHFFFAOYSA-N
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Description

N4,N4-dibutyl-N2,N2-diethyl-N6,N6-dipropyl-1,3,5-triazine-2,4,6-triamine is a member of the 1,3,5-triazine family, which is known for its diverse applications in various fields, including agriculture, medicine, and materials science. This compound is characterized by its threefold symmetry and the presence of multiple alkyl groups, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,N4-dibutyl-N2,N2-diethyl-N6,N6-dipropyl-1,3,5-triazine-2,4,6-triamine typically involves the nucleophilic substitution of cyanuric chloride with the corresponding amines. The reaction is carried out in a solvent such as 1,4-dioxane or 1,2-dichloroethane under reflux conditions. The yields of the product can vary from moderate to high, depending on the specific amines used and the reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N4,N4-dibutyl-N2,N2-diethyl-N6,N6-dipropyl-1,3,5-triazine-2,4,6-triamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles like amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazines, while oxidation and reduction can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

N4,N4-dibutyl-N2,N2-diethyl-N6,N6-dipropyl-1,3,5-triazine-2,4,6-triamine has several scientific research applications:

Mechanism of Action

The mechanism by which N4,N4-dibutyl-N2,N2-diethyl-N6,N6-dipropyl-1,3,5-triazine-2,4,6-triamine exerts its effects depends on its specific application. In biological systems, it may act by binding to metal ions and altering the activity of metalloproteins. In chemical reactions, it can serve as a nucleophile or electrophile, participating in various substitution and complexation reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4,N4-dibutyl-N2,N2-diethyl-N6,N6-dipropyl-1,3,5-triazine-2,4,6-triamine is unique due to its specific combination of alkyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific steric and electronic characteristics .

Properties

CAS No.

38551-14-3

Molecular Formula

C21H42N6

Molecular Weight

378.6 g/mol

IUPAC Name

2-N,2-N-dibutyl-6-N,6-N-diethyl-4-N,4-N-dipropyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C21H42N6/c1-7-13-17-27(18-14-8-2)21-23-19(25(11-5)12-6)22-20(24-21)26(15-9-3)16-10-4/h7-18H2,1-6H3

InChI Key

ZXKIUVJDTDADIZ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1=NC(=NC(=N1)N(CCC)CCC)N(CC)CC

Origin of Product

United States

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